N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
N-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic small molecule characterized by a benzodioxine carboxamide core linked to a substituted thiazole ring. The thiazole moiety is functionalized with a 2,4-dimethylphenyl group, which introduces steric bulk and lipophilicity.
Properties
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-12-3-5-15(13(2)9-12)16-11-26-20(21-16)22-19(23)14-4-6-17-18(10-14)25-8-7-24-17/h3-6,9-11H,7-8H2,1-2H3,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRWECYMLAOGPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCCO4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Without specific information on the compound’s primary targets, it’s challenging to provide a detailed explanation of its mode of action. Based on its chemical structure, it’s plausible that oprea1_697762 could interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces.
Biochemical Pathways
The exact biochemical pathways affected by Oprea1_697762 are currently unknown due to the lack of specific target information. Once the primary targets are identified, it would be possible to map the compound’s effects onto known biochemical pathways.
Pharmacokinetics
The compound’s chemical structure suggests it could be well-absorbed due to its balance of hydrophobic and hydrophilic regions, which could enhance its bioavailability.
Result of Action
The molecular and cellular effects of Oprea1_697762’s action are currently unknown. These effects would be determined by the compound’s primary targets and the biochemical pathways it affects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence Oprea1_697762’s action, efficacy, and stability. For instance, extreme pH or temperature could potentially alter the compound’s structure and therefore its ability to interact with its targets.
Biological Activity
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological evaluation, and implications for therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 398.47 g/mol. The structure features a thiazole ring and a benzodioxine moiety, which are known for their diverse biological activities.
Anticancer Activity
Research indicates that derivatives of benzodioxole, including the compound , exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce cell cycle arrest in cancer cells. Specifically, one study demonstrated that a closely related compound reduced secretions of α-fetoprotein (α-FP) in Hep3B liver cancer cells and induced G2-M phase arrest . This suggests potential for this compound as an anticancer agent.
Antioxidant Activity
The antioxidant capabilities of benzodioxole derivatives have been well documented. Compounds with similar structures have shown potent activity against oxidative stress markers in vitro. For example, the DPPH assay indicated that certain derivatives exhibited strong free radical scavenging activity . This property is crucial for developing treatments aimed at diseases linked to oxidative damage.
Antimicrobial Activity
The compound's structural elements suggest potential antimicrobial properties. Studies on similar thiazole and benzodioxole derivatives have reported effective antibacterial and antifungal activities against various pathogens such as Staphylococcus aureus and Escherichia coli . The effectiveness against these strains points to its therapeutic potential in treating infections.
Case Studies
While the precise mechanism of action for this compound remains to be fully elucidated, the presence of the thiazole and benzodioxine moieties is believed to play a crucial role in its biological activities. These groups may interact with specific cellular targets involved in cancer proliferation and oxidative stress pathways.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide exhibit significant anticancer properties. Studies have shown that thiazole derivatives can induce apoptosis in cancer cells and inhibit cell proliferation by targeting specific kinases involved in cell cycle regulation .
Mechanism of Action:
- Apoptosis Induction: The compound may trigger programmed cell death in cancer cells.
- Cell Proliferation Inhibition: It can interfere with the signaling pathways that regulate cell division.
- Angiogenesis Disruption: The compound may affect vascular endothelial growth factor (VEGF) signaling pathways to inhibit new blood vessel formation necessary for tumor growth.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, derivatives containing similar structures have shown promising results in inhibiting both Gram-positive and Gram-negative bacteria .
Case Study 1: Anticancer Activity in MCF7 Cell Line
A study evaluated the anticancer activity of this compound against the MCF7 breast cancer cell line using the Sulforhodamine B assay. Results indicated significant cytotoxic effects at varying concentrations .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, derivatives similar to N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine were tested against multiple pathogens. The results highlighted strong inhibitory effects against both bacterial and fungal species .
Comparison with Similar Compounds
Data Tables for Comparative Analysis
Table 1: Structural and Physicochemical Comparisons
Key Research Findings and Implications
- Synthetic Flexibility : The target compound shares synthetic pathways with analogs, such as coupling carboxamide derivatives with heterocyclic amines (e.g., thiazole or oxadiazole systems) .
- Electronic and Steric Effects : Substituents like methyl, methoxy, or fluorine significantly alter electronic properties and steric interactions, impacting binding affinity and metabolic stability .
- Pharmacological Potential: While the target compound’s specific activity is undefined, structural analogs with triazole or benzothiazole cores demonstrate antimicrobial, anticancer, and agrochemical utility, suggesting diverse exploratory avenues .
Q & A
What are the optimal synthetic routes for N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide?
Basic
The synthesis of this compound typically involves multi-step reactions, starting with the formation of the thiazole core followed by coupling with the benzodioxine-carboxamide moiety. A common approach is to use acetonitrile reflux for intermediate cyclization (1–3 min) and subsequent purification via column chromatography or preparative HPLC to achieve >95% purity . Key steps include:
- Thiazole formation : Reacting 2,4-dimethylphenyl isothiocyanate with α-bromo ketones.
- Coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the thiazole to the benzodioxine-carboxamide group.
- Purification : HPLC with UV detection to isolate the target compound .
Which spectroscopic techniques are critical for characterizing this compound?
Basic
Essential techniques include:
- 1H/13C NMR : To confirm structural integrity, particularly the substitution pattern on the thiazole and benzodioxine rings. Aromatic protons in the 6.5–8.5 ppm range and methyl groups at ~2.3 ppm are diagnostic .
- High-resolution mass spectrometry (HRMS) : For exact mass validation (e.g., ESI+ mode, expected m/z ~455.5) .
- FT-IR : To verify carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functionalities.
How can researchers determine solubility profiles for in vitro assays?
Basic
A shake-flask method combined with HPLC-UV quantification is recommended:
Prepare saturated solutions in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol).
Agitate for 24 hours at 25°C, then filter through 0.22 μm membranes.
Quantify solubility via UV absorbance at λmax (e.g., 254 nm for aromatic systems). Note that storage conditions (2–8°C) may affect stability during testing .
How can density functional theory (DFT) optimize reaction pathways for this compound?
Advanced
DFT calculations (e.g., B3LYP/6-31G*) can model transition states and intermediates to identify energetically favorable pathways. For example:
- Reaction barriers : Calculate activation energies for thiazole cyclization to optimize temperature and solvent selection.
- Electronic properties : Predict HOMO/LUMO gaps to guide functionalization for target bioactivity.
- Synergy with experiments : Use computational results to narrow down solvent systems (e.g., DMF for cyclization) and reduce trial-and-error approaches .
How to resolve contradictory biological activity data across assays?
Advanced
Contradictions may arise from assay conditions or compound stability. Mitigation strategies include:
- Orthogonal assays : Compare enzymatic inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays).
- Purity validation : Reanalyze compound integrity via HPLC and NMR post-assay to rule out degradation .
- Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
What methodologies support structure-activity relationship (SAR) analysis?
Advanced
SAR requires systematic structural modifications paired with bioactivity
- Core substitutions : Replace the 2,4-dimethylphenyl group with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) groups to assess electronic effects.
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets).
- Data integration : Cross-reference IC₅₀ values with computational binding energies to prioritize derivatives .
How to evaluate compound stability under physiological conditions?
Advanced
Conduct accelerated stability studies:
- pH variation : Incubate in buffers (pH 2–9) at 37°C for 48 hours, then quantify degradation via HPLC.
- Oxidative stress : Expose to 3% H₂O₂ and monitor by LC-MS for oxidation products (e.g., sulfoxide formation on the thiazole).
- Light sensitivity : Perform ICH Q1B photostability testing under UV/visible light .
Can heterogeneous catalysis improve synthesis scalability?
Advanced
Solid-supported catalysts (e.g., Pd/C for coupling reactions) enhance scalability:
- Reusability : Test catalyst activity over 5 cycles with TEM analysis to assess nanoparticle aggregation.
- Membrane separation : Integrate continuous-flow systems with ceramic membranes to isolate intermediates, reducing solvent waste .
What strategies isolate stereoisomers during synthesis?
Advanced
For chiral centers introduced during thiazole formation:
- Chiral HPLC : Use amylose-based columns (Chiralpak IA) with hexane/isopropanol gradients.
- Crystallization : Screen solvent pairs (ethanol/water) to exploit differential solubility of enantiomers .
How to manage large datasets from SAR or computational studies?
Advanced
Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
